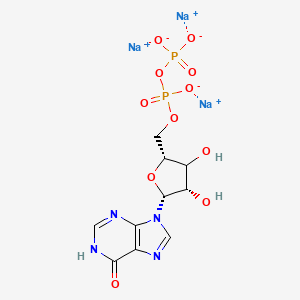
Inosine 5'-diphosphate, TrisodiuM salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine 5’-diphosphate, Trisodium Salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a sodium salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inosine 5’-diphosphate, Trisodium Salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or pyrophosphate in the presence of a suitable base like triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Inosine 5’-diphosphate, Trisodium Salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine monophosphate, which is then converted to inosine diphosphate through enzymatic phosphorylation. The product is subsequently purified and crystallized to obtain the trisodium salt form .
Análisis De Reacciones Químicas
Types of Reactions: Inosine 5’-diphosphate, Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine triphosphate.
Reduction: It can be reduced to inosine monophosphate.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Inosine triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various inosine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Inosine 5’-diphosphate, Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and derivatives.
Biology: The compound is utilized in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a diagnostic tool for certain diseases.
Industry: Inosine 5’-diphosphate, Trisodium Salt is used in the production of flavor enhancers and as a component in various biochemical assays
Mecanismo De Acción
Inosine 5’-diphosphate, Trisodium Salt exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions. The compound is also involved in signal transduction pathways, where it modulates the activity of protein kinases and other signaling molecules. The molecular targets include nucleoside diphosphatase and other enzymes that regulate nucleotide levels within cells .
Comparación Con Compuestos Similares
Inosine 5’-monophosphate: A precursor in the synthesis of inosine diphosphate.
Inosine 5’-triphosphate: An oxidized form of inosine diphosphate with three phosphate groups.
Guanosine 5’-diphosphate: A similar nucleotide with guanine as the base instead of hypoxanthine
Uniqueness: Inosine 5’-diphosphate, Trisodium Salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various biochemical pathways, making it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C10H11N4Na3O11P2 |
|---|---|
Peso molecular |
494.13 g/mol |
Nombre IUPAC |
trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1 |
Clave InChI |
CPIQGMJSIPVOOS-BCYSCTGWSA-K |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







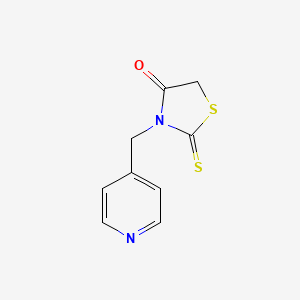
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
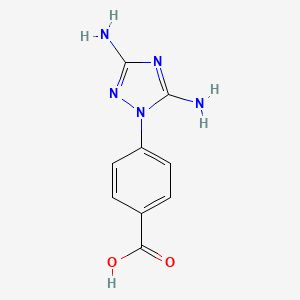
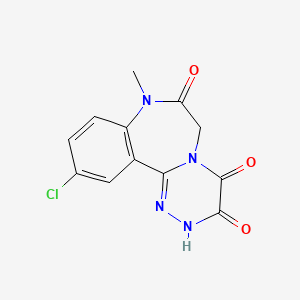
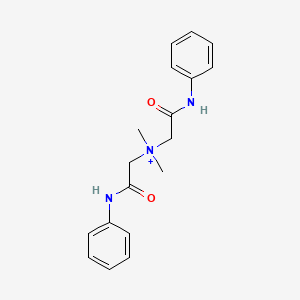
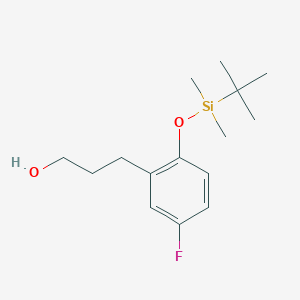
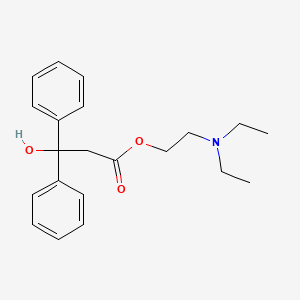
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
